Potassium N-methyldithiocarbamate
Overview
Description
Potassium N-methyldithiocarbamate is an organosulfur compound widely used in agriculture and industry. It is known for its fungicidal and herbicidal properties, making it a valuable tool in pest control and soil fumigation. The compound is characterized by its ability to decompose in water, releasing carbon disulfide and methylamine, which contribute to its pesticidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium N-methyldithiocarbamate is synthesized through the reaction of carbon disulfide with monomethylamine under alkaline conditions. The process involves mixing a methylamine solution with carbon disulfide at temperatures ranging from 10-30°C for 2-3 hours. This reaction produces N-methyl-dithio amino formic acid, which is then neutralized with potassium hydroxide to yield the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium N-methyldithiocarbamate undergoes several types of chemical reactions, including:
Decomposition: In water, it decomposes to produce hydrogen sulfide and methylamine.
Oxidation: The compound can be oxidized to form various sulfur-containing products.
Substitution: It reacts with aldehydes, nitrides, and hydrides to generate flammable gases.
Common Reagents and Conditions:
Water: Accelerates the decomposition of this compound.
Acids: Increase the rate of decomposition.
Oxidizing Agents: Facilitate the oxidation reactions.
Major Products Formed:
Hydrogen Sulfide: Formed during decomposition in water.
Methylamine: Another product of decomposition.
Various Sulfur Compounds: Resulting from oxidation reactions.
Scientific Research Applications
Potassium N-methyldithiocarbamate has a wide range of applications in scientific research:
Agriculture: Used as a soil fumigant to control nematodes, fungi, and other soil-borne pathogens.
Biology: Studied for its effects on soil microbial communities and plant growth.
Medicine: Investigated for its potential antimicrobial properties against various pathogens.
Industry: Employed in the synthesis of other chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of potassium N-methyldithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as copper, iron, and manganese. This inhibition disrupts the catalytic and regulatory functions of enzymes, leading to the death of target organisms. The compound’s decomposition products, such as hydrogen sulfide and methylamine, also contribute to its pesticidal activity by interfering with cellular processes .
Comparison with Similar Compounds
Potassium N-methyldithiocarbamate is part of the dithiocarbamate family, which includes several other compounds with similar properties:
Sodium N-methyldithiocarbamate: Similar in structure and function but differs in its sodium ion content.
N,N-dimethyldithiocarbamate: Known for its copper-dependent antimicrobial activity.
Ethylene dithiocarbamates: Widely used as fungicides in agriculture.
Uniqueness: this compound is unique due to its specific metal-binding properties and its ability to decompose into active pesticidal agents. Its effectiveness as a soil fumigant and its broad-spectrum activity against various pathogens make it a valuable compound in both agricultural and industrial applications .
Properties
IUPAC Name |
potassium;N-methylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2.K/c1-3-2(4)5;/h1H3,(H2,3,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRQIQZHRCRSDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KC2H4NS2, C2H4KNS2 | |
Record name | POTASSIUM N-METHYLDITHIOCARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-54-7 (Parent) | |
Record name | Metam-potassium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034424 | |
Record name | Potassium N-methyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium n-methyldithiocarbamate appears as a concentrated aqueous solution. Clear orange liquid with a pungent rotten-egg odor., Concentrated aqueous solution: Clear orange liquid with a pungent odor of rotten eggs; [CAMEO] | |
Record name | POTASSIUM N-METHYLDITHIOCARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Metam-potassium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8644 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
137-41-7 | |
Record name | POTASSIUM N-METHYLDITHIOCARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Metam-potassium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium N-methyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium methyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAM-POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL3E5450Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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